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Compound of Interest

5-(1-Adamantyl)-2-hydroxybenzoic
Compound Name: d
aci

Cat. No.: B159523

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 5-(1-
Adamantyl)-2-hydroxybenzoic acid, a molecule of interest in medicinal chemistry and
materials science. Due to the limited availability of published experimental spectra for this
specific compound, this document focuses on predicted data derived from the analysis of its
constituent functional groups: the 2-hydroxybenzoic acid (salicylic acid) core and the bulky 1-
adamantyl substituent. The information presented herein is intended to aid in the identification,
characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 5-(1-Adamantyl)-2-hydroxybenzoic acid. These
predictions are based on established spectroscopic principles and data from analogous
compounds.

Table 1: Predicted *H NMR Spectral Data
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Predicted Coupling
Protons Chemical Shift  Multiplicity Constant (J, Notes
(3, ppm) Hz)
Ortho-coupling to
Ar-H3 ~6.9-7.1 d ~8.0-9.0
H4.
Ortho-coupling to
~8.0-9.0,~2.0-
Ar-H4 ~7.4-7.6 dd ot H3, meta-
' coupling to H6.
Meta-coupling to
Ar-H6 ~7.8-8.0 d ~2.0-25
H4.
Adamantyl-H 3 equivalent
~2.1 brs - )
(CH) methine protons.
6 equivalent
Adamantyl-H methylene
~1.8-19 brs -
(CH2) protons
(equatorial).
6 equivalent
Adamantyl-H
~1.7 brs - methylene
(CH2) )
protons (axial).
Chemical shift is
concentration
-OH ~10.0-12.0 brs -
and solvent
dependent.
Chemical shift is
concentration
-COOH ~11.0-13.0 brs -

and solvent

dependent.

Solvent: CDCIz or DMSO-ds. TMS as internal standard.

Table 2: Predicted **C NMR Spectral Data
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Predicted Chemical Shift

Carbon Atom Notes
(3, ppm)

C=0 (Carboxyl) ~170 - 175
C2 (Ar-C-OH) ~160 - 165
C5 (Ar-C-Adamantyl) ~145 - 150
C1 (Ar-C-COOH) ~115-120
C4 (Ar-CH) ~130- 135
C6 (Ar-CH) ~125-130
C3 (Ar-CH) ~118 - 122
Adamantyl C (Quaternary) ~35-40
Adamantyl CH ~28 - 32
Adamantyl CH2 ~36 - 42

Solvent: CDCIz or DMSO-ds. TMS as internal standard.

Table 3: Predicted Infrared (IR) Absorption Data
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Predicted
Functional Group Wavenumber Intensity Notes
(cm™)
O-H stretch Overlaps with C-H
_ _ 2500 - 3300 Broad _
(Carboxylic Acid) stretching.
May be involved in
O-H stretch (Phenolic) 3200 - 3600 Broad intramolecular
hydrogen bonding.
C-H stretch (Aromatic) 3000 - 3100 Medium
] ] Characteristic of the
C-H stretch (Aliphatic) 2850 - 3000 Strong
adamantyl group.
Intramolecular
C=0 stretch hydrogen bonding
) ] 1680 - 1710 Strong
(Carboxylic Acid) may lower the
frequency.
C=C stretch ) Multiple bands
] 1450 - 1600 Medium-Strong
(Aromatic) expected.
C-O stretch (Phenolic) 1200 - 1300 Strong
O-H bend (Carboxylic )
1210 - 1320 Medium

Acid)

Table 4: Predicted Mass Spectrometry (MS) Data
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lon Predicted m/z Notes

[M]*+ 286 Molecular ion

Loss of water from the

[M - H20]* 268 carboxylic acid and hydroxyl
groups.
[M - COOH]* 241 Loss of the carboxyl group.

Adamantyl cation, expected to
[C1oH1s5]* 135 ]
be a prominent peak.

lonization Method: Electron lonization (EI).

Experimental Protocols

The following section outlines general methodologies for obtaining the spectroscopic data for 5-
(1-Adamantyl)-2-hydroxybenzoic acid.

Synthesis

A plausible synthetic route involves the Friedel-Crafts alkylation of salicylic acid with 1-
bromoadamantane in the presence of a Lewis acid catalyst (e.g., AICIs) or a strong protic acid
(e.g., H2S0a4).

General Procedure:

e To a stirred solution of salicylic acid in a suitable solvent (e.g., carbon disulfide or
nitrobenzene), add the Lewis acid catalyst at O °C.

e Slowly add 1-bromoadamantane to the mixture.
 Allow the reaction to warm to room temperature and stir for several hours.
e Quench the reaction by pouring it over ice and acidifying with HCI.

o Extract the product with an organic solvent (e.g., ethyl acetate).
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» Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

 Purify the crude product by column chromatography or recrystallization.

NMR Spectroscopy

 Instrumentation: A 400 MHz or higher field NMR spectrometer.

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of deuterated solvent (e.g., CDCls or DMSO-ds) containing tetramethylsilane (TMS) as an
internal standard.

o Data Acquisition: Acquire *H and 3C NMR spectra using standard pulse sequences. For 13C
NMR, a proton-decoupled sequence is typically used. Additional experiments such as DEPT,
COSY, HSQC, and HMBC can be performed to aid in structural elucidation.

Infrared (IR) Spectroscopy

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total
Reflectance (ATR) accessory or by preparing a KBr pellet.

o Data Acquisition: Acquire the spectrum over the range of 4000-400 cm~1. Perform a
background scan prior to the sample scan.

Mass Spectrometry

e Instrumentation: A mass spectrometer with an electron ionization (El) source and a suitable
mass analyzer (e.g., quadrupole or time-of-flight).

o Sample Preparation: Introduce a dilute solution of the sample in a volatile organic solvent
(e.g., methanol or dichloromethane) into the instrument, or use a direct insertion probe for
solid samples.

o Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
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Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
novel chemical compound like 5-(1-Adamantyl)-2-hydroxybenzoic acid.

Compound Synthesis & Purification

Synthesis of 5-(1-Adamantyl)-2-hydroxybenzoic acid

Purification (Chromatography/Recrystallization)

Spectroscopic Analysis

NMR Spectroscopy

IR Spectroscopy Mass Spectrometry
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'
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 To cite this document: BenchChem. [Spectroscopic Profile of 5-(1-Adamantyl)-2-
hydroxybenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b159523#spectroscopic-data-nmr-ir-ms-for-5-1-
adamantyl-2-hydroxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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